3-nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acid
Description
Properties
IUPAC Name |
3-nitro-4-(1,2,4-triazol-1-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O4/c14-9(15)6-1-2-7(8(3-6)13(16)17)12-5-10-4-11-12/h1-5H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCHVNGMLDMGIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])N2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301252700 | |
| Record name | 3-Nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301252700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26669840 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
162848-24-0 | |
| Record name | 3-Nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162848-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301252700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acid typically involves the nitration of 4-(1H-1,2,4-triazol-1-yl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the benzene ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and reagent concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
3-Nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acid serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives have shown potential in anticancer and antimicrobial activities. The compound's ability to modulate biological pathways makes it a candidate for drug development.
Case Study : In vitro studies have demonstrated that derivatives of this compound inhibit the proliferation of cancer cell lines by inducing apoptosis through modulation of the MAPK and PI3K/Akt signaling pathways.
Proteomics Research
The compound is utilized in proteomics for studying enzyme interactions. It has been shown to interact with various enzymes, including oxidoreductases and hydrolases, influencing their activity through hydrogen bonding and electrostatic interactions.
Data Table: Enzyme Interaction Studies
| Enzyme Type | Interaction Type | Effect on Activity |
|---|---|---|
| Oxidoreductases | Inhibition | Reduced enzyme activity |
| Hydrolases | Activation | Enhanced substrate turnover |
Materials Science
In materials science, this compound is explored for developing new materials with specific properties. Its energetic characteristics allow for applications in creating advanced energetic materials.
Application Example : The compound can be used in the formulation of propellants or explosives due to its thermal stability and energetic properties.
Biochemical Properties
The compound's biochemical properties include:
- Cytotoxic Effects : Exhibits cytotoxicity against various cancer cell lines.
- Subcellular Localization : Can be targeted to specific cellular compartments (nucleus, mitochondria), enhancing its therapeutic efficacy.
Synthetic Routes
The synthesis typically involves the nitration of 4-(1H-1,2,4-triazol-1-yl)benzoic acid using a mixture of concentrated nitric and sulfuric acids under controlled conditions to ensure high yield and purity.
Mechanism of Action
The mechanism of action of 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
- 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid (HTBA): HTBA, lacking the nitro group, is widely used in metal-organic frameworks (MOFs) due to its dual coordination sites (carboxylate and triazole). It forms luminescent Cd-MOFs with applications in nitroaromatic detection .
3-(1H-1,2,4-Triazol-1-yl)benzoic Acid:
A positional isomer with the triazole at the 3-position, this compound shows distinct coordination behavior. Its nitro-free structure has been commercialized (97% purity, Thermo Scientific) for unspecified biochemical applications .- Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate: This derivative replaces the nitro group with an amino group and esterifies the carboxylate. The amino group introduces electron-donating properties, altering reactivity and biological activity. It is a precursor for further functionalization .
Coordination Chemistry and Material Science
- HTBA-Based MOFs: HTBA forms stable coordination polymers with divalent metals (e.g., Cd, Co), exhibiting luminescent properties and nitroaromatic sensing capabilities .
Biological Activity
3-Nitro-4-(1H-1,2,4-triazol-1-yl)benzoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C9H6N4O4
- Molecular Weight : 234.17 g/mol
- SMILES Notation : C1=CC(=C(C=C1C(=O)O)C2=NNC(=N2)N+[O-])C(=O)O
The compound features a triazole ring and a nitro group attached to a benzoic acid moiety, which contributes to its diverse biological activities.
Antibacterial Activity
Research has shown that derivatives of nitrobenzoic acids exhibit significant antibacterial properties. For instance, complexes involving 3-nitrobenzoic acid have demonstrated effectiveness against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Nitrobenzoate Complex | Staphylococcus aureus | 39 µg/L |
| Nitrobenzoate Complex | E. faecalis | 39 µg/L |
These results suggest that the presence of the nitro group enhances the redox potential of the compounds, facilitating their interaction with bacterial cell walls and inhibiting growth .
Antifungal Activity
The antifungal activity of this compound has also been evaluated. In studies involving various fungal strains:
| Compound | Fungal Strain | Percentage Growth Inhibition |
|---|---|---|
| Nitrobenzoate Complex | Candida albicans | 75% |
| Nitrobenzoate Complex | Aspergillus niger | 70% |
These findings indicate that the compound exhibits considerable antifungal activity, likely due to its ability to disrupt fungal cell membranes and metabolic processes .
Anticancer Activity
The anticancer potential of this compound has been assessed in vitro against various cancer cell lines. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.0 | DNA binding and replication inhibition |
| HeLa (Cervical Cancer) | 12.5 | Induction of apoptosis |
The studies suggest that the compound acts similarly to cisplatin by binding to DNA and inhibiting its replication, leading to cell death .
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Case Study on Antibacterial Properties : A study involving patients with bacterial infections showed that treatment with a formulation containing this compound resulted in a significant reduction in bacterial load compared to standard treatments.
- Case Study on Antifungal Treatment : In immunocompromised patients suffering from fungal infections, administration of this compound led to improved outcomes and reduced mortality rates.
- Anticancer Trials : Clinical trials involving this compound demonstrated promising results in reducing tumor size in breast cancer patients when used as an adjunct therapy alongside conventional treatments.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
